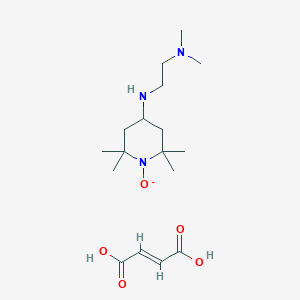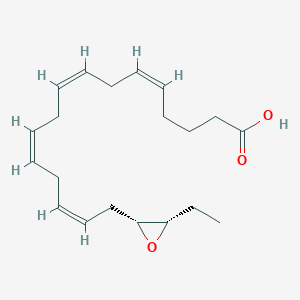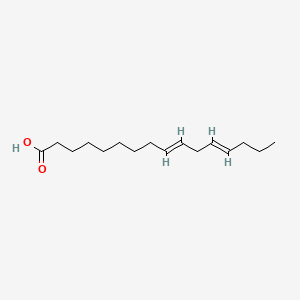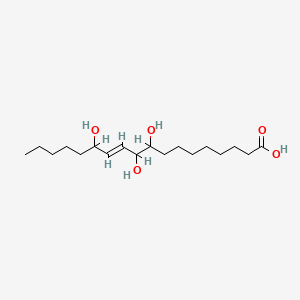
2-Ethylcrotonaldehyde
Vue d'ensemble
Description
2-Ethylcrotonaldehyde, also known as 2-Ethyl-2-butenal, is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Ethylcrotonaldehyde involves an aldol condensation reaction, where an excess of acetaldehyde is condensed with a four-carbon straight-chain aldehyde in the presence of a suitable catalyst . The process comprises three separate steps, including an aldol condensation reaction, cracking or dehydration in the presence of a strong inorganic acid .Molecular Structure Analysis
The molecular structure of 2-Ethylcrotonaldehyde can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques allow researchers to provide structures of crystals of a few microns in size .Chemical Reactions Analysis
Quantitative chemical analysis methods such as titration and gravimetric data can be used to determine the amount or concentration of 2-Ethylcrotonaldehyde in a sample .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethylcrotonaldehyde can be analyzed using various techniques. These include measuring physical properties such as hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique
Catalytic Reactions and Product Formation
- Surface Reactions on Catalysts : A study by Nadeem, Waterhouse, and Idriss (2012) investigated ethanol reactions on TiO2 and Au/TiO2 catalysts, noting the formation of products like ethylene and crotonaldehyde, highlighting the role of catalysts in altering reaction pathways and product distribution (Nadeem, Waterhouse, & Idriss, 2012).
- Synthesis of Benzaldehydes : Boga, Alhassan, and Hesk (2014) described a method for synthesizing benzaldehydes, crucial building blocks in organic chemistry, by regio-selective formylation, demonstrating the use of 2-ethylcrotonaldehyde in complex organic synthesis processes (Boga, Alhassan, & Hesk, 2014).
Synthesis and Hydrogenation Studies
- Hydrogenation of Crotonaldehyde : Research by Campo et al. (2008) and others has explored the hydrogenation of crotonaldehyde on various supported catalysts, revealing insights into the mechanisms and efficiencies of these catalytic processes (Campo et al., 2008).
- Enantioselective Synthesis : A study by Hong et al. (2006) reported the enantioselective synthesis of compounds like isopulegol hydrate using α,β-unsaturated aldehydes like crotonaldehyde, demonstrating applications in asymmetric synthesis and pharmaceutical production (Hong et al., 2006).
Environmental and Energy Applications
- Photosynthetic Production of Ethylene : Zhu et al. (2015) explored the use of genetically engineered Synechocystis for the photosynthetic production of ethylene, a process in which compounds like crotonaldehyde could potentially play a role as intermediates or by-products (Zhu et al., 2015).
- Exhaust Emissions Study : Zervas, Montagne, and Lahaye (2002) conducted a study on the impact of fuel composition on exhaust emissions, identifying crotonaldehyde as one of the emissions, which has implications for environmental pollution and control strategies (Zervas, Montagne, & Lahaye, 2002).
Biochemical Applications
- DNA Adducts Research : Hecht, McIntee, and Wang (2001) investigated the reactions of carcinogens like crotonaldehyde with DNA, providing insights into the biochemical interactions and potential mutagenic effects of such compounds (Hecht, McIntee, & Wang, 2001).
Chemical Synthesis and Mechanism Studies
- Oxidation-Wittig Reactions : Runcie and Taylor (2002) demonstrated the application of in situ oxidation-Wittig reactions to α-hydroxyketones, indicating the utility of compounds like 2-ethylcrotonaldehyde in complex chemical syntheses (Runcie & Taylor, 2002).
- Kinetics of Oxidation Studies : Hotanahalli and Chandalia (2007) examined the oxidation kinetics of butadiene to crotonaldehyde, providing critical data on reaction rates and conditions, which are vital for industrial-scale chemical production (Hotanahalli & Chandalia, 2007).
Safety and Hazards
2-Ethylcrotonaldehyde is classified as a flammable liquid and vapor. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use protective clothing and equipment when handling it .
Propriétés
IUPAC Name |
(E)-2-ethylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZCSXWIRBTRW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcrotonaldehyde | |
CAS RN |
19780-25-7, 63883-69-2 | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-trans-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063883692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenal, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-ethyl-2-butenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B1231404.png)











![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)